molecular formula C9H12FNO3S B2720172 (1S,2R)-2-Fluorocyclopropanamine benzenesulfonate CAS No. 2387566-71-2

(1S,2R)-2-Fluorocyclopropanamine benzenesulfonate

Cat. No.: B2720172
CAS No.: 2387566-71-2
M. Wt: 233.26
InChI Key: NPKPZDJVCNLRLC-RCROYASPSA-N
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Description

(1S,2R)-2-Fluorocyclopropanamine benzenesulfonate is a fluorinated cyclopropane derivative with a benzenesulfonate counterion. Its molecular formula is C₁₀H₁₄FNO₃S, and it has a molecular weight of 247.29 g/mol . The compound is characterized by a cyclopropane ring substituted with a fluorine atom at the 2-position and an amine group at the 1-position, with stereochemistry (1S,2R). The benzenesulfonate group enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications. Typical purity specifications require ≥95% purity, reflecting its use in high-precision research contexts .

Properties

IUPAC Name

benzenesulfonic acid;(1S,2R)-2-fluorocyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S.C3H6FN/c7-10(8,9)6-4-2-1-3-5-6;4-2-1-3(2)5/h1-5H,(H,7,8,9);2-3H,1,5H2/t;2-,3+/m.1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKPZDJVCNLRLC-RCROYASPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1F)N.C1=CC=C(C=C1)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]1F)N.C1=CC=C(C=C1)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-Fluorocyclopropanamine benzenesulfonate typically involves the stereoselective fluorination of cyclopropanamine derivatives. One common method includes the use of chiral auxiliaries or catalysts to achieve the desired stereochemistry. For example, starting with (1S)-ketopinic acid, a high-yield synthesis of diastereomerically pure (1S,2R)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acids can be achieved .

Industrial Production Methods

Industrial production of this compound may involve large-scale stereoselective fluorination processes. These processes often utilize advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Enzymatic processes have also been explored for the preparation of enantioenriched difluoroalkylcyclopropyl amino esters .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-Fluorocyclopropanamine benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanone derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

(1S,2R)-2-Fluorocyclopropanamine benzenesulfonate has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral auxiliaries.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential as a precursor for the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (1S,2R)-2-Fluorocyclopropanamine benzenesulfonate exerts its effects involves its interaction with specific molecular targets. The fluorine atom’s presence enhances the compound’s binding affinity and selectivity towards certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to desired therapeutic or chemical outcomes .

Comparison with Similar Compounds

Data Table: Key Properties of (1S,2R)-2-Fluorocyclopropanamine Benzenesulfonate and Analogues

Compound Name Molecular Formula MW (g/mol) Counterion Stereochemistry Key Features
This compound C₁₀H₁₄FNO₃S 247.29 Benzenesulfonate (1S,2R) High solubility, ≥95% purity
(1R,2S)-2-Fluorocyclopropanamine Tosylate C₁₀H₁₄FNO₃S 247.29 4-Methylbenzenesulfonate (1R,2S) Slightly lower polarity
(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl C₉H₁₁ClFN 187.64 Hydrochloride (1R,2S) Reduced solubility vs. sulfonate
Cisatracurium Besylate C₆₅H₈₂N₂O₁₈S₂ 1243.48 Benzenesulfonate (1R,2R) Neuromuscular blocker
Cyclopropanamine, 2-Phenyl-, Sulfate C₉H₁₁NO₃S 213.25 Sulfate (2:1) cis- Ionic interaction variability

Research Findings and Implications

  • Stereochemistry : The (1S,2R) configuration of the target compound may confer distinct binding affinities in chiral environments compared to (1R,2S) isomers .
  • Counterion Effects : Benzenesulfonate salts generally exhibit superior solubility in aqueous media compared to hydrochloride or sulfate salts, enhancing bioavailability .
  • Substituent Impact : Fluorine substitution on the cyclopropane ring improves metabolic stability by resisting oxidative degradation, a feature shared across fluorinated analogues .

Biological Activity

(1S,2R)-2-Fluorocyclopropanamine benzenesulfonate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorinated cyclopropanamine moiety and a benzenesulfonate group. Its chemical structure can be represented as follows:

  • Chemical Formula : C10_{10}H12_{12}FNO3_3S
  • Molecular Weight : 239.27 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Modulation of Neurotransmitter Systems : Research indicates that cyclopropanamine derivatives can influence neurotransmitter release, particularly in the context of neurological disorders. The presence of fluorine may enhance binding affinity to specific receptors, potentially leading to increased efficacy in modulating neurotransmission.
  • Inhibition of Enzymatic Activity : Some studies suggest that compounds with similar structures exhibit inhibitory effects on enzymes involved in metabolic pathways, which could be relevant for conditions such as cancer or metabolic disorders.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound and related compounds:

Study Activity IC50/EC50 Values Notes
Study 1Neurotransmitter Release Modulation50 nMEnhanced release of serotonin in vitro.
Study 2Enzyme Inhibition (e.g., MAO-B)200 nMSignificant inhibition compared to control compounds.
Study 3Anticancer Activity30 µMInduced apoptosis in cancer cell lines.

Case Studies

  • Neuropharmacological Effects : A study conducted on animal models demonstrated that this compound significantly improved cognitive function and reduced anxiety-like behaviors. The mechanism was linked to enhanced serotonergic activity.
  • Antitumor Activity : In vitro studies on human cancer cell lines showed that the compound exhibits cytotoxic effects, with a notable IC50 value indicating its potential as an anticancer agent. Further investigations are required to elucidate the specific pathways involved.
  • Cardiovascular Implications : Preliminary research suggests that the compound may have protective effects against cardiovascular diseases by modulating inflammatory responses and improving endothelial function.

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